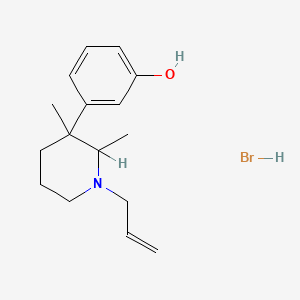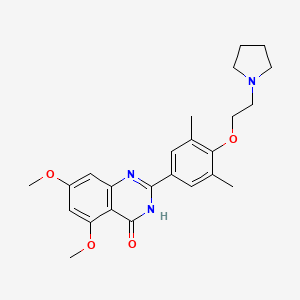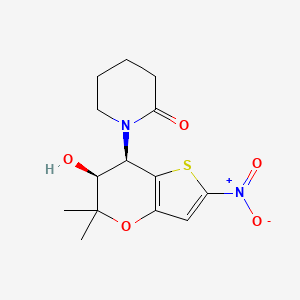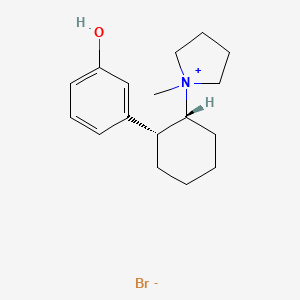
ラベプラゾールチオエーテル
概要
説明
ラベプラゾールスルフィドは、ピリジンとベンゾイミダゾール部分をメチルスルフィニル基で結合した複素環構造を持つベンゾイミダゾール誘導体です .
2. 製法
合成ルートと反応条件: ラベプラゾールスルフィドは、さまざまな方法で合成できます。 一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、2-メルカプトベンゾイミダゾールと4-(3-メトキシプロポキシ)-3-メチルピリジンを反応させる方法です . この反応は、通常、エタノールまたはメタノールなどの溶媒中で還流条件下で行われます。
工業生産方法: 工業的には、ラベプラゾールスルフィドは、従来のバッチプロセスと比較して、反応効率と安定性を向上させた連続フローマイクロリアクターを使用して製造されることが多いです . ラベプラゾールスルフィドのラベプラゾールへの酸化は、製造プロセスの重要なステップであり、通常、次亜塩素酸ナトリウムなどの酸化剤が使用されます .
3. 化学反応解析
反応の種類: ラベプラゾールスルフィドは、次のようないくつかの種類の化学反応を受けます。
一般的な試薬と条件:
主要な生成物:
ラベプラゾール: ラベプラゾールスルフィドの酸化から生成される主要な生成物.
O-脱メチル化代謝物: O-脱メチル化反応によって形成されます.
科学的研究の応用
ラベプラゾールスルフィドは、次のような科学研究でいくつかの用途があります。
作用機序
ラベプラゾールスルフィド自体には、中間体であるため、直接的な作用機序はありません。 その酸化生成物であるラベプラゾールは、胃壁細胞のハイドロゲン・カリウムATPアーゼ(H+/K+ATPアーゼ)酵素を阻害することで効果を発揮します . この阻害により、胃酸分泌の最終段階が阻害され、全体的な酸産生が減少し、酸関連状態の緩和をもたらします .
生化学分析
Biochemical Properties
Rabeprazole thioether is involved in various biochemical reactions, primarily related to its parent compound, rabeprazole. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes are responsible for the further metabolism of rabeprazole thioether, converting it back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether . The interactions between rabeprazole thioether and these enzymes are crucial for its pharmacological activity and elimination from the body.
Cellular Effects
Rabeprazole thioether affects various cellular processes, particularly in gastric parietal cells where it influences acid secretion. By interacting with the H+/K±ATPase enzyme, rabeprazole thioether helps inhibit gastric acid production This inhibition impacts cell signaling pathways related to acid secretion and can alter gene expression and cellular metabolism in the stomach lining
Molecular Mechanism
The molecular mechanism of rabeprazole thioether involves its interaction with the H+/K±ATPase enzyme in gastric parietal cells. Rabeprazole thioether binds to this enzyme, inhibiting its activity and thereby reducing gastric acid secretion . This binding is non-covalent and reversible, allowing for the regulation of acid production. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and clearance from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rabeprazole thioether change over time due to its stability and degradation. Rabeprazole thioether is relatively stable under alkaline conditions but degrades rapidly in acidic environments . This degradation can lead to the formation of other metabolites, which may have different effects on cellular function. Long-term studies have shown that rabeprazole thioether can maintain its inhibitory effects on gastric acid secretion over extended periods, although its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of rabeprazole thioether vary with different dosages in animal models. At lower doses, rabeprazole thioether effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxic effects, including alterations in liver enzyme levels and potential damage to gastric mucosa . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Rabeprazole thioether is primarily metabolized through non-enzymatic reduction and further processed by cytochrome P450 enzymes . The main metabolic pathway involves its conversion back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether. These metabolic processes are crucial for the compound’s pharmacokinetics and overall efficacy in reducing gastric acid production .
Transport and Distribution
Rabeprazole thioether is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to gastric parietal cells, where it exerts its effects . The compound’s distribution is influenced by its interactions with transport proteins and its ability to cross cellular membranes. Rabeprazole thioether’s localization in gastric tissues is essential for its inhibitory action on acid secretion .
Subcellular Localization
Rabeprazole thioether is primarily localized in the gastric parietal cells, where it interacts with the H+/K±ATPase enzyme . This subcellular localization is critical for its function in inhibiting acid secretion. The compound’s targeting to these cells is facilitated by its chemical properties and interactions with cellular components. Post-translational modifications and specific targeting signals may also play a role in directing rabeprazole thioether to its site of action .
準備方法
Synthetic Routes and Reaction Conditions: Rabeprazole sulfide can be synthesized through various methods. One common method involves the reaction of 2-mercaptobenzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: In industrial settings, rabeprazole sulfide is often produced using continuous flow microreactors, which offer improved reaction efficiency and stability compared to traditional batch processes . The oxidation of rabeprazole sulfide to rabeprazole is a key step in the production process, typically using oxidizing agents such as sodium hypochlorite .
化学反応の分析
Types of Reactions: Rabeprazole sulfide undergoes several types of chemical reactions, including:
O-Demethylation: Rabeprazole sulfide can also undergo O-demethylation to form O-demethylated metabolites.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, m-chloroperbenzoic acid.
Reaction Conditions: Reflux in solvents such as ethanol or methanol, continuous flow microreactors for industrial production.
Major Products:
Rabeprazole: The primary product formed from the oxidation of rabeprazole sulfide.
O-Demethylated Metabolites: Formed through O-demethylation reactions.
類似化合物との比較
ラベプラゾールスルフィドは、次のような他のプロトンポンプ阻害剤の中間体と比較することができます。
オメプラゾールスルフィド: 構造と機能が類似しており、オメプラゾールの合成に使用されます.
ランソプラゾールスルフィド: ランソプラゾールの製造に使用される別の中間体.
独自性: ラベプラゾールスルフィドは、その特異的な構造と、他のプロトンポンプ阻害剤と比較して高いバイオアベイラビリティと迅速な作用発現を持つラベプラゾールへの効率的な酸化により、ユニークです .
特性
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-21-6 | |
| Record name | Rabeprazole-thioether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole thioether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE THIOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)




![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)
